N-[Benzoxazol-2-yl]glycine ethyl ester
Description
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 2-(1,3-benzoxazol-2-ylamino)acetate |
InChI |
InChI=1S/C11H12N2O3/c1-2-15-10(14)7-12-11-13-8-5-3-4-6-9(8)16-11/h3-6H,2,7H2,1H3,(H,12,13) |
InChI Key |
OMICHDDHYFDXRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
N-[Benzoxazol-2-yl]glycine ethyl ester is primarily recognized for its potential therapeutic properties. It has been investigated for various pharmacological activities, including:
- Antitumor Activity : Research indicates that derivatives of benzoxazole exhibit significant antitumor effects. For instance, N-benzoxazol-2-yl-N'-1-(isoquinolin-3-yl-ethylidene)-hydrazine has shown promising results in inhibiting tumor growth in vitro and in vivo, suggesting a novel mechanism of action distinct from traditional antitumor agents .
- Antimicrobial Properties : Compounds containing the benzoxazole moiety have demonstrated antimicrobial activity against various pathogens. Studies have shown that these compounds can inhibit the growth of bacteria such as E. coli and S. aureus, making them candidates for new antibiotic therapies .
Neuropharmacology
The compound has also been studied for its neuropharmacological effects:
- Neuroprotective Effects : this compound may have neuroprotective properties, potentially beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders. Its ability to modulate neurotransmitter systems is under investigation, with early results indicating it could influence glutamate signaling pathways .
Synthesis and Chemical Research
In synthetic organic chemistry, this compound serves as a versatile intermediate:
- Building Block for Synthesis : The compound is utilized as a building block in the synthesis of more complex molecules, particularly those targeting specific biological pathways. Its structural properties allow it to participate in various chemical reactions, facilitating the development of new pharmaceuticals .
Data Table: Summary of Applications
Case Study 1: Antitumor Mechanism Exploration
A study examined the effects of N-benzoxazol-2-yl-N'-1-(isoquinolin-3-yl-ethylidene)-hydrazine on various cancer cell lines using bioinformatics approaches to identify gene expression changes post-treatment. The results highlighted 60 genes significantly involved in the antiproliferative effect, suggesting a unique mechanism of action distinct from existing chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives of benzoxazole were tested against common bacterial strains to assess their antimicrobial efficacy. The results indicated that certain modifications to the benzoxazole structure enhanced antibacterial activity, paving the way for new antibiotic development strategies .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The benzoxazol-2-yl group distinguishes this compound from other glycine esters. Below is a comparative analysis with key analogs:
*Calculated based on molecular formula C₁₁H₁₂N₂O₃.
Key Differentiators of this compound
- Regioselective catalysis : The benzoxazole group directs alkylation to specific positions (e.g., C(3) in azacycles), a feature absent in methylphenyl or acetyl analogs .
- Removability : The benzoxazol-2-yl group can be cleaved under reductive or basic conditions, enabling sequential functionalization .
- Versatility: Compatible with diverse substrates (tetrahydroquinolines, piperidines) but less effective with pyrrolidines due to steric effects .
Q & A
Q. How do hydrogen bonding interactions influence the structural stability of glycine ethyl ester derivatives?
- Methodological Answer : Weak hydrogen bonds in glycine ethyl esters contribute to dimerization. For example, MP2/6-311+G* calculations reveal dimer structures with zero-point-corrected dissociation energies () ranging from 35–55 kJ/mol (Fig. 5) . Researchers should account for temperature-dependent dimer equilibria in solvent polarity studies or reactivity assays .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : IR spectroscopy identifies functional groups (e.g., ester C=O stretches at ~1740 cm), while NMR resolves substituent environments (e.g., ethyl ester protons at δ 1.2–4.2 ppm). For advanced validation, NMR and high-resolution mass spectrometry (HRMS) are recommended .
Advanced Research Questions
Q. How do dimerization equilibria of glycine ethyl esters affect their reactivity in nucleophilic acyl substitution?
- Methodological Answer : Dimer stabilization via hydrogen bonding (e.g., cyclic vs. linear dimers in Fig. 5 ) can reduce electrophilicity of the ester carbonyl. Kinetic studies under varying temperatures (e.g., 25°C vs. 60°C) and solvent polarities (using scales ) are critical to quantify reactivity changes.
Q. What computational methods best predict the solvation effects on this compound’s electronic properties?
Q. How can chemical exchange saturation transfer (CEST) MRI leverage glycine ethyl ester derivatives as imaging agents?
- Methodological Answer : EuDOTA-(glycine ethyl ester) complexes exhibit CEST signals at 270 MHz (Fig. 19), enabling pH-sensitive imaging. Researchers must optimize ligand exchange rates (e.g., adjusting ester bulkiness) and concentration (≥30 mM) for in vivo applicability .
Critical Analysis of Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
